molecular formula C11H14ClNO B1420200 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 91131-04-3

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide

Cat. No. B1420200
CAS RN: 91131-04-3
M. Wt: 211.69 g/mol
InChI Key: MEROEWXZHHGWCP-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is an aromatic amide and an organochlorine compound . It is functionally related to chloroacetic acid .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is represented by the InChI code: 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) . The geometric parameters are similar to those of other acetanilides .

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary : The compound has been used in the study of crystal structures and Hirshfeld surface analysis .
  • Methods of Application : The molecular and crystal structure of the compound was analyzed using X-ray diffraction .
  • Results : The study revealed that the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane by 28.87 (5) degrees . A Hirshfeld surface analysis of the intermolecular interactions indicated that C H/H C interactions make the largest contribution to the surface area (33.4%) .

2. Antimicrobial Activity

  • Application Summary : The compound has been synthesized and tested for its antimicrobial activity .
  • Methods of Application : The compound was synthesized through chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran . The antibacterial and antifungal activities of these compounds were investigated .

3. Herbicide Delivery

  • Application Summary : The compound has been used in the development of innovative herbicide delivery methods .
  • Methods of Application : The compound was applied in tablet form at varying rates in a study investigating the efficacy of slow-release herbicide tablets .
  • Results : Weed control generally increased with increasing rate at 51, 83, and 118 days after treatment .

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROEWXZHHGWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672531
Record name 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide

CAS RN

91131-04-3
Record name 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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